molecular formula C14H17IN2O3S B320755 N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No.: B320755
M. Wt: 420.27 g/mol
InChI Key: XDUIXIPFPDUSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound with a molecular formula of C14H17IN2O3S. This compound is characterized by the presence of an iodine atom, a methoxy group, and a tetrahydrofuran ring, which contribute to its unique chemical properties .

Preparation Methods

The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17IN2O3S

Molecular Weight

420.27 g/mol

IUPAC Name

3-iodo-4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C14H17IN2O3S/c1-19-12-5-4-9(7-11(12)15)13(18)17-14(21)16-8-10-3-2-6-20-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,16,17,18,21)

InChI Key

XDUIXIPFPDUSKG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I

Origin of Product

United States

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